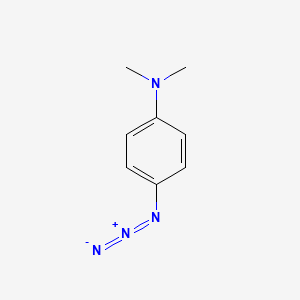

4-azido-N,N-dimetil-anilina

Descripción general

Descripción

1-Azido-4-dimethylaminobenzene (1-ADM) is an organic compound consisting of an azido group attached to the 4-position of a dimethylaminobenzene ring. It is a colorless solid that is soluble in organic solvents such as chloroform, ether, and benzene. 1-ADM is a versatile compound and is used in a variety of applications, including as a reagent in chemical synthesis, as an initiator for polymerization reactions, and as a fluorescent tracer in biological research.

Aplicaciones Científicas De Investigación

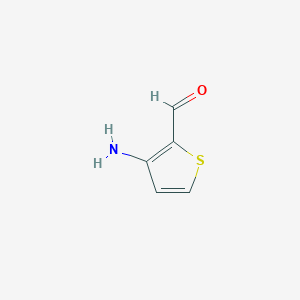

Síntesis de derivados de colorantes azo

4-azido-N,N-dimetil-anilina puede utilizarse en la síntesis de derivados de colorantes azo que incorporan andamios heterocíclicos . Estos derivados de colorantes azo tienen diversas aplicaciones biológicas y farmacológicas, como propiedades antifúngicas, antituberculosas, antivirales, antiinflamatorias, anticancerígenas, antibacterianas, de unión al ADN y analgésicas .

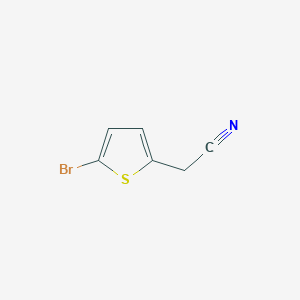

Síntesis de diversos heterociclos

Los azidos orgánicos como la this compound pueden utilizarse en la síntesis de diversos heterociclos . Estas reacciones pueden utilizarse para preparar sistemas heterocíclicos básicos de cinco, seis, organometálicos y/o sus análogos fusionados .

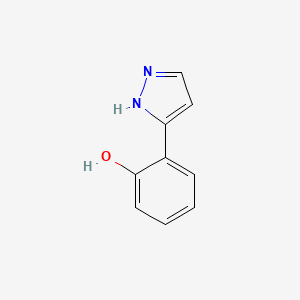

Síntesis de 3 H-pirrolo[2,3-c]isoquinolinas

La this compound puede utilizarse en la ciclización catalizada por cobre para N-propargil bencil-unidas (azido)-ynamidas para sintetizar 3 H-pirrolo[2,3-c]isoquinolinas .

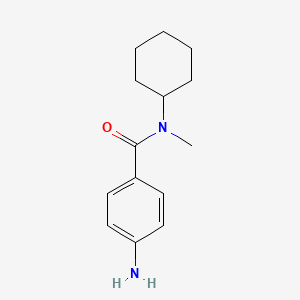

Síntesis de derivados de polímeros azo-quitosán-dimetil-anilina

La this compound puede utilizarse en la síntesis de derivados de polímeros azo-quitosán-dimetil-anilina . Estos polímeros son prometedores para aplicaciones biológicas .

Direcciones Futuras

The future directions of research involving 1-Azido-4-dimethylaminobenzene could involve further exploration of its applications in the synthesis of various heterocycles . Additionally, the incorporation of azide-functionalized amino acids into proteins in vivo provides opportunities for protein modification under native conditions and selective labeling of proteins in the intracellular environment .

Mecanismo De Acción

Target of Action

4-azido-N,N-dimethylaniline, also known as 1-Azido-4-dimethylaminobenzene, is a derivative of aniline . It is a part of a broader class of compounds known as azo dyes Azo dyes in general have been found to exhibit various biological and pharmacological applications such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, dna binding, and analgesic properties .

Mode of Action

Azo dyes are known to interact with their targets through the azo group present in their structure . The incorporation of heterocyclic moieties into the azo dye scaffold has been found to improve the bioactive properties of the target derivatives .

Biochemical Pathways

Azo dyes are known to interact with various biological pathways due to their diverse pharmacological applications .

Pharmacokinetics

The pharmacokinetic properties of azo dyes can vary widely depending on their chemical structure and the presence of functional groups .

Result of Action

Azo dyes, in general, have been found to exhibit various biological and pharmacological effects, including anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, dna binding, and analgesic properties .

Action Environment

Environmental factors can significantly impact the action and stability of azo dyes .

Propiedades

IUPAC Name |

4-azido-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c1-12(2)8-5-3-7(4-6-8)10-11-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQJWJKRVJLLFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342725 | |

| Record name | 1-Azido-4-dimethylaminobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18523-44-9 | |

| Record name | NSC206137 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Azido-4-dimethylaminobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

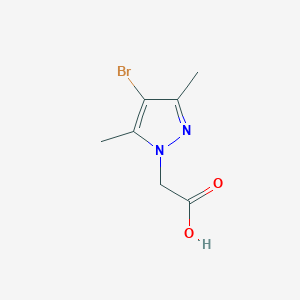

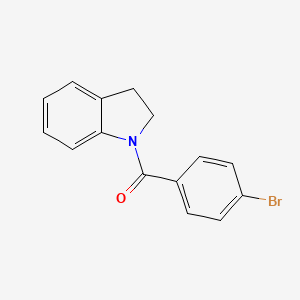

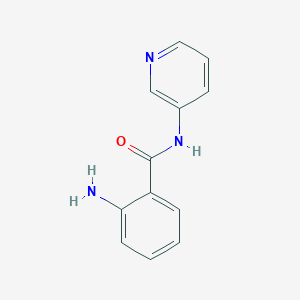

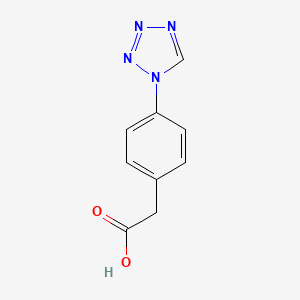

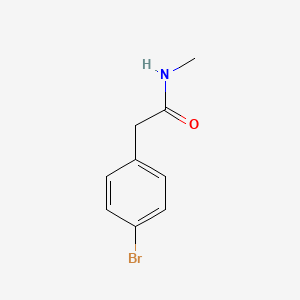

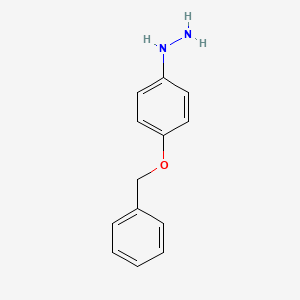

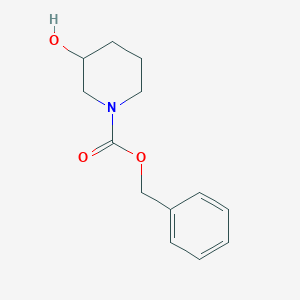

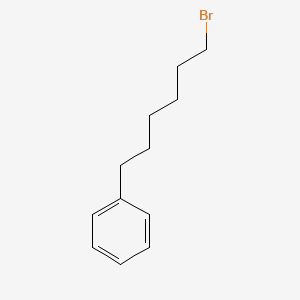

Feasible Synthetic Routes

Q1: How does the electronic nature of 4-azido-N,N-dimethylaniline influence the reaction with 1-(2,3,4,5-tetraphenylborolyl)ferrocene?

A1: The research highlights that the electronic characteristics of both the borole and the organic azide are crucial in determining the reaction pathway []. While typical reactions of boroles with organic azides yield 1,2-azaborinines, the use of 4-azido-N,N-dimethylaniline, an electron-rich azide, leads to the formation of a 1,2,3-diazaborinine. This suggests that the electron-donating dimethylamino group in 4-azido-N,N-dimethylaniline plays a significant role in directing the reaction towards the unusual ring expansion and subsequent formation of the 1,2,3-diazaborinine. Density functional theory (DFT) calculations could offer further insights into the specific electronic interactions governing this unique reactivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.